molecular formula C13H15NO B13610587 2-Methyl-1-(quinolin-4-yl)propan-2-ol

2-Methyl-1-(quinolin-4-yl)propan-2-ol

Cat. No.: B13610587
M. Wt: 201.26 g/mol
InChI Key: AGDYYDZEKIBAOV-UHFFFAOYSA-N
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Description

2-Methyl-1-(quinolin-4-yl)propan-2-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(quinolin-4-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 4-chloroquinoline with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically requires refluxing in an appropriate solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(quinolin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the quinoline ring in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(quinolin-4-yl)propan-2-one.

    Reduction: Formation of 2-Methyl-1-(dihydroquinolin-4-yl)propan-2-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(quinolin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an antitubercular agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(quinolin-4-yl)propan-2-ol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, leading to variations in biological activity.

    Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline core structure but differ in functional groups.

Uniqueness

2-Methyl-1-(quinolin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the hydroxyl group at specific positions can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-methyl-1-quinolin-4-ylpropan-2-ol

InChI

InChI=1S/C13H15NO/c1-13(2,15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,15H,9H2,1-2H3

InChI Key

AGDYYDZEKIBAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

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